

# A Spectroscopic Showdown: Differentiating Isomers of 4-Bromo-2-methyl-1-nitrobenzene

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## Compound of Interest

Compound Name: 4-Bromo-2-methyl-1-nitrobenzene

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For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. In the synthesis and application of substituted nitroaromatics like **4-Bromo-2-methyl-1-nitrobenzene**, understanding the distinct spectroscopic fingerprints of its various isomers is crucial for quality control, reaction monitoring, and structure-activity relationship studies. This guide provides a comparative analysis of the spectroscopic properties of **4-Bromo-2-methyl-1-nitrobenzene** and its key isomers, supported by experimental data and detailed analytical protocols.

The subtle differences in the substitution patterns on the benzene ring among these isomers give rise to unique spectroscopic characteristics. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds.

## Spectroscopic Data Comparison

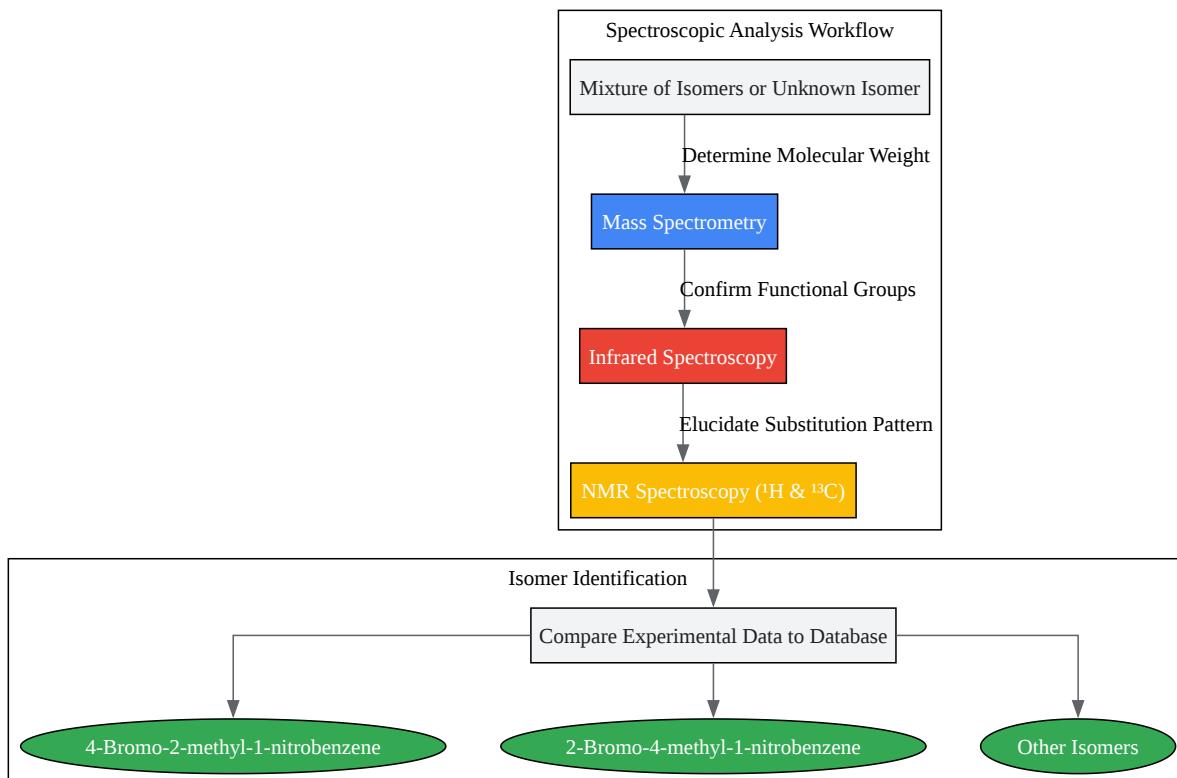
The following table summarizes the key spectroscopic data for **4-Bromo-2-methyl-1-nitrobenzene** and a selection of its isomers. This data has been compiled from various spectral databases and literature sources.

Compound	<sup>1</sup> H NMR ( $\delta$ , ppm)	<sup>13</sup> C NMR ( $\delta$ , ppm)	IR ( $\text{cm}^{-1}$ )	Mass Spec. (m/z)
4-Bromo-2-methyl-1-nitrobenzene	Aromatic protons: 8.0-7.5 (m), Methyl protons: 2.5 (s)	Aromatic carbons: 150-120, C-Br: ~120, C-NO <sub>2</sub> : ~150, Methyl carbon: ~20	NO <sub>2</sub> stretch: ~1520, 1350, C-Br stretch: ~680	[M] <sup>+</sup> : 215/217
2-Bromo-4-methyl-1-nitrobenzene	Aromatic protons: 8.0-7.3 (m), Methyl protons: 2.4 (s)	Aromatic carbons: 150-125, C-Br: ~118, C-NO <sub>2</sub> : ~148, Methyl carbon: ~21	NO <sub>2</sub> stretch: ~1525, 1345, C-Br stretch: ~700	[M] <sup>+</sup> : 215/217
1-Bromo-4-methyl-2-nitrobenzene	Aromatic protons: 7.8-7.2 (m), Methyl protons: 2.5 (s)	Aromatic carbons: 149-124, C-Br: ~115, C-NO <sub>2</sub> : ~151, Methyl carbon: ~20	NO <sub>2</sub> stretch: ~1530, 1355, C-Br stretch: ~650	[M] <sup>+</sup> : 215/217
1-Bromo-3-methyl-2-nitrobenzene	Aromatic protons: 7.6-7.1 (m), Methyl protons: 2.6 (s)	Aromatic carbons: 152-123, C-Br: ~125, C-NO <sub>2</sub> : ~149, Methyl carbon: ~18	NO <sub>2</sub> stretch: ~1528, 1352, C-Br stretch: ~660	[M] <sup>+</sup> : 215/217
2-Bromo-1-methyl-4-nitrobenzene	Aromatic protons: 8.1-7.4 (m), Methyl protons: 2.6 (s)	Aromatic carbons: 147-124, C-Br: ~128, C-NO <sub>2</sub> : ~146, Methyl carbon: ~19	NO <sub>2</sub> stretch: ~1523, 1348, C-Br stretch: ~690	[M] <sup>+</sup> : 215/217[1]

Note: The exact chemical shifts ( $\delta$ ) and coupling constants (J) in NMR, as well as the precise wavenumbers in IR, can vary slightly depending on the solvent and concentration. The mass spectrometry data reflects the molecular ion peak  $[M]^+$ , showing the characteristic isotopic pattern for bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$ ).

## Isomer Identification Workflow

The differentiation of these isomers is a logical process of elimination based on the unique data obtained from each spectroscopic method. The following workflow illustrates this process:



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## References

- 1. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]
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